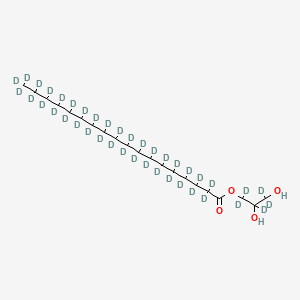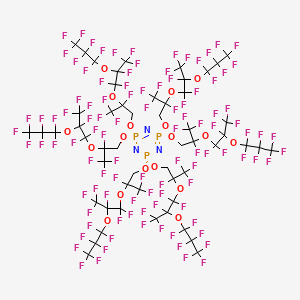
Hexakis(HFPOtrimeralkoxy)phosphazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(HFPOtrimeralkoxy)phosphazene is a complex organic molecule featuring a central phosphazene core flanked by six HFPOtrimeralkoxy groups. This compound is known for its unique structural properties, which include a symmetrical, cage-like configuration. The highly fluorinated nature of the HFPOtrimeralkoxy groups imparts low surface energy to the molecule, making it an ideal candidate for various industrial applications .
Preparation Methods
The synthesis of Hexakis(HFPOtrimeralkoxy)phosphazene typically involves a multi-step process. The starting material, hexachlorocyclotriphosphazene, undergoes nucleophilic substitution reactions with HFPOtrimeralkoxy groups. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as potassium carbonate . Industrial production methods may involve scaling up these reactions in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
Hexakis(HFPOtrimeralkoxy)phosphazene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the hexachlorocyclotriphosphazene core can be substituted with HFPOtrimeralkoxy groups under nucleophilic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.
Scientific Research Applications
Hexakis(HFPOtrimeralkoxy)phosphazene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Hexakis(HFPOtrimeralkoxy)phosphazene exerts its effects is primarily related to its structural properties. The highly fluorinated HFPOtrimeralkoxy groups provide low surface energy, which contributes to its non-stick and corrosion-resistant characteristics. The phosphazene core offers thermal stability and the ability to form strong bonds with various substrates .
Comparison with Similar Compounds
Hexakis(HFPOtrimeralkoxy)phosphazene can be compared with other similar compounds, such as:
Hexachlorocyclotriphosphazene: The starting material for synthesizing this compound, known for its reactivity and ability to form various derivatives.
Hexafluorophosphazene: Another phosphazene compound with a hexagonal P3N3 ring and six equivalent P-N bonds, used in similar applications.
Hexakis(4-formylphenoxy)cyclotriphosphazene: A derivative with different functional groups, used in the synthesis of liquid crystalline and fire retardant materials.
This compound stands out due to its unique combination of low surface energy, thermal stability, and versatility in various applications.
Properties
CAS No. |
1383437-42-0 |
|---|---|
Molecular Formula |
C54H12F102N3O18P3 |
Molecular Weight |
3021.4 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexakis[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C54H12F102N3O18P3/c55-7(25(79,80)81,166-49(145,146)19(73,37(115,116)117)172-43(133,134)13(61,62)31(97,98)99)1-160-178(161-2-8(56,26(82,83)84)167-50(147,148)20(74,38(118,119)120)173-44(135,136)14(63,64)32(100,101)102)157-179(162-3-9(57,27(85,86)87)168-51(149,150)21(75,39(121,122)123)174-45(137,138)15(65,66)33(103,104)105,163-4-10(58,28(88,89)90)169-52(151,152)22(76,40(124,125)126)175-46(139,140)16(67,68)34(106,107)108)159-180(158-178,164-5-11(59,29(91,92)93)170-53(153,154)23(77,41(127,128)129)176-47(141,142)17(69,70)35(109,110)111)165-6-12(60,30(94,95)96)171-54(155,156)24(78,42(130,131)132)177-48(143,144)18(71,72)36(112,113)114/h1-6H2 |
InChI Key |
XBZUOIVOOVILBJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)OP1(=NP(=NP(=N1)(OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)
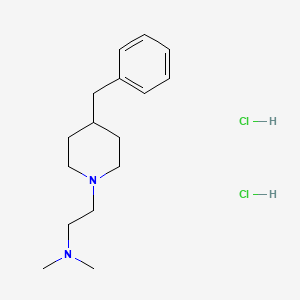
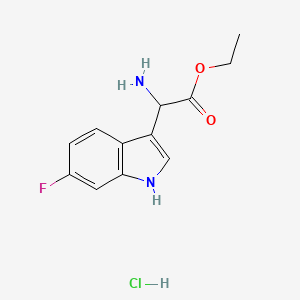
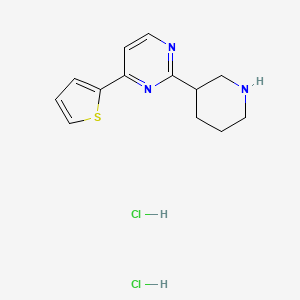
![2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B12300073.png)
![3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde](/img/structure/B12300077.png)
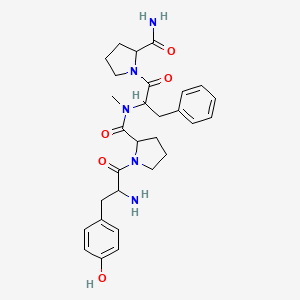
![2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-](/img/structure/B12300081.png)
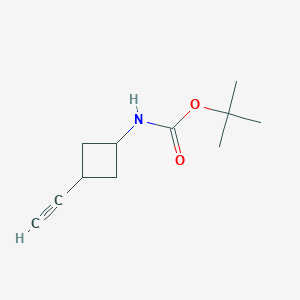
![N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide](/img/structure/B12300098.png)
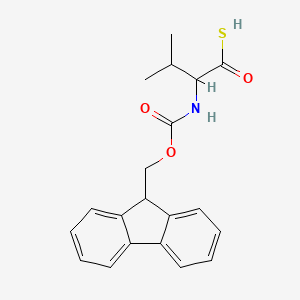
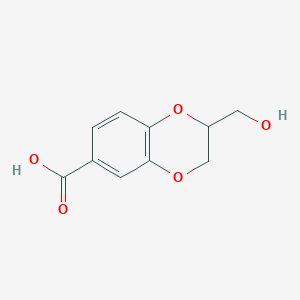
![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B12300119.png)
